

Brivudine metabolism bromovinyluracil BVU metabolite

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Compound Focus: Brivudine

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Brivudine Metabolites and Key Enzymes

Component	Name / Type	Primary Role in Brivudine Metabolism	Key Properties / Consequences
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| **Parent Drug** | **Brivudine** (BRV) | Synthetic nucleoside analog; prodrug [1] | - Antiviral activity against VZV and HSV-1 [2]

- Rapidly absorbed; 30% bioavailability [2] | | **Primary Metabolite** | Bromovinyluracil (BVU) | Inactive metabolic product [2] | - **Toxic metabolite** [3]
- Irreversibly inhibits dihydropyrimidine dehydrogenase (DPD) [2] [1] | | **Active Metabolite** | **Brivudine** 5'-triphosphate | Active antiviral form [2] [1] | - Formed by **viral thymidine kinase** [2]
- Incorporated into viral DNA, causing chain termination [1] | | **Host Enzyme** | Thymidine Phosphorylase | Converts BRV to BVU in the **liver** [2] | - Part of first-pass metabolism [2] | | **Microbial Enzyme** | Bacterial Purine Nucleoside Phosphorylase (e.g., Bt4554 in *B. thetaiotaomicron*) | Converts BRV to BVU in the **gut** [4] | - Rate-limiting for intestinal metabolism [3] [4] |

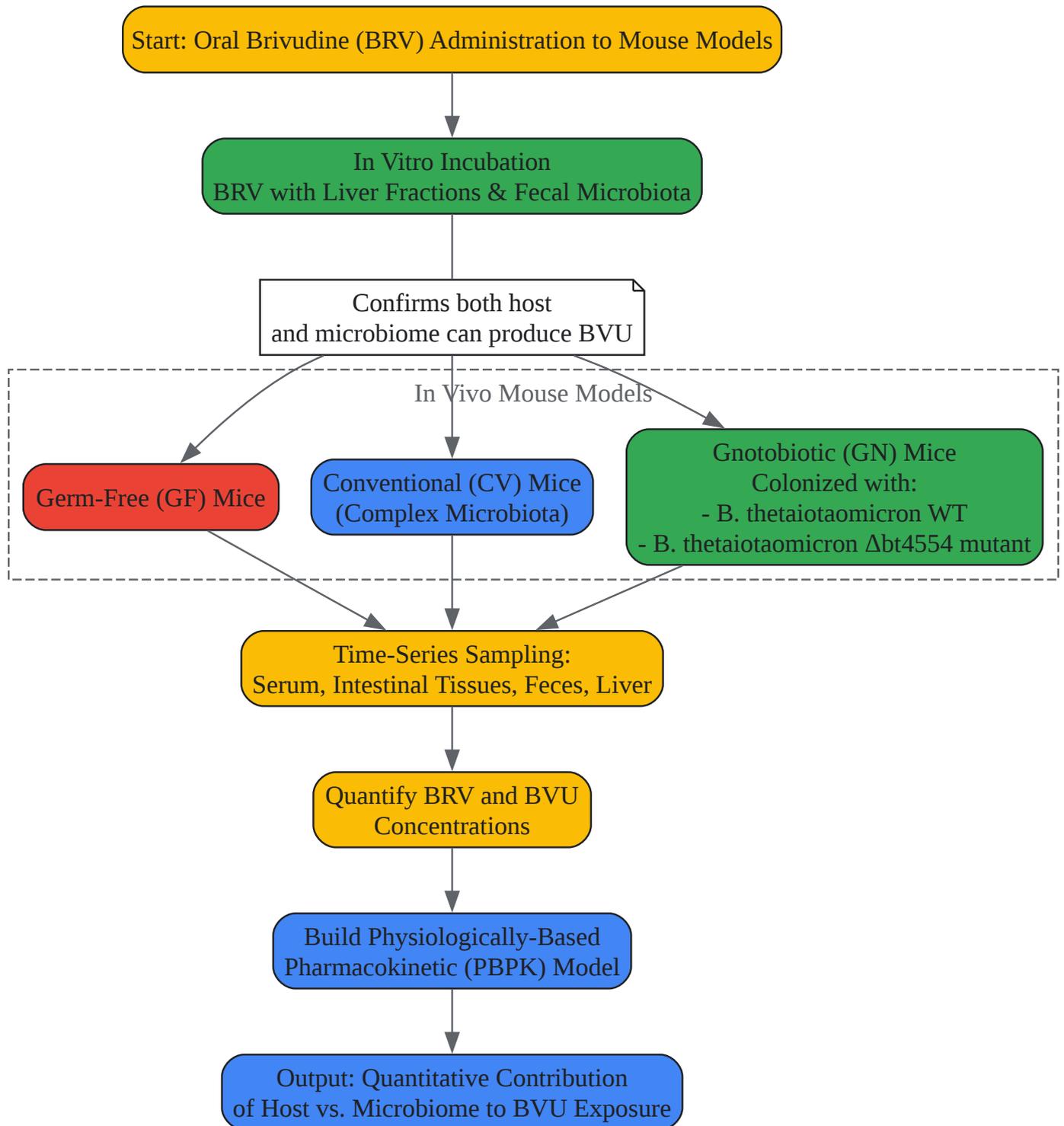
Quantitative Host vs. Microbiome Contributions

Research using gnotobiotic mice and pharmacokinetic modeling has quantified the metabolic contributions of the host and gut microbiome [3] [4]. The table below shows the distribution of BRV and BVU in key body compartments, highlighting the microbiome's role.

Body Compartment	Measured Variable	Germ-Free (GF) or GNMUT Mice	Conventional (CV) or GNWT Mice	Interpretation & Model Output
Serum	BVU exposure	Lower	5x higher in CV mice [4]	Microbiota significantly contributes to systemic BVU.
Intestine / Feces	BRV levels	Higher [4]	Lower [4]	More BRV is metabolized in the gut of CV/GNWT mice.
Liver	BVU levels	Lower [4]	Higher [4]	Microbiota-derived BVU is absorbed and reaches systemic tissues.
Overall Systemic Exposure (Model)	Microbial contribution to serum BVU	-	~70% [3] [4]	The gut microbiome is the dominant source of circulating BVU.

Experimental Workflow for Quantifying Metabolism

The following diagram illustrates the key experimental methodology used to disentangle host and microbiome contributions to **brivudine** metabolism:



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This integrated experimental and computational approach allows researchers to parse the specific contributions of host and microbial metabolism [4].

Critical Drug Interaction Mechanism

The metabolite BVU irreversibly inhibits the host enzyme **dihydropyrimidine dehydrogenase (DPD)** [2] [1]. DPD is essential for catabolizing fluoropyrimidine drugs like **5-fluorouracil (5-FU)** and its prodrugs (capecitabine, tegafur) [2] [5]. Inhibition of DPD by BVU can lead to toxic accumulation of these chemotherapeutic agents, resulting in severe and potentially fatal adverse effects [2]. This dangerous interaction contraindicates the use of **brivudine** in patients undergoing such cancer therapies [2].

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References

1. What is the mechanism of Brivudine? [synapse.patsnap.com]
2. Brivudine [en.wikipedia.org]
3. Scientists succeed in deciphering microbiome contributions to drug metabolism - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
4. Separating host and microbiome contributions to drug pharmacokinetics and toxicity - PMC [ncbi.nlm.nih.gov]
5. Brivudine - an overview | ScienceDirect Topics [sciencedirect.com]

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